molecular formula C11H17BrN2S B5657956 1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine

1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine

Cat. No.: B5657956
M. Wt: 289.24 g/mol
InChI Key: OEZMMFGQDAWMSV-UHFFFAOYSA-N
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Description

1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with a 4-bromothiophen-2-ylmethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine typically involves the following steps:

    Formation of 4-bromothiophen-2-ylmethyl chloride: This is achieved by reacting 4-bromothiophen-2-ylmethanol with thionyl chloride (SOCl2) under reflux conditions.

    N-alkylation of 4-ethylpiperazine: The 4-bromothiophen-2-ylmethyl chloride is then reacted with 4-ethylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile (CH3CN) to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the thiophene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

    Nucleophilic substitution: Formation of azides or thiols substituted at the 4-position of the thiophene ring.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated or reduced thiophene derivatives.

Scientific Research Applications

1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The bromothiophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorothiophen-2-yl)methyl]-4-ethylpiperazine
  • 1-[(4-fluorothiophen-2-yl)methyl]-4-ethylpiperazine
  • 1-[(4-methylthiophen-2-yl)methyl]-4-ethylpiperazine

Uniqueness

1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in biological systems, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2S/c1-2-13-3-5-14(6-4-13)8-11-7-10(12)9-15-11/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZMMFGQDAWMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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